molecular formula C7H9NO2 B8290810 3-(Methoxymethyl)pyridine-1-oxide

3-(Methoxymethyl)pyridine-1-oxide

Cat. No.: B8290810
M. Wt: 139.15 g/mol
InChI Key: GKEMGAMONJSNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxymethyl)pyridine-1-oxide is a chemical compound with the CAS Number 1192021-81-0 and a molecular formula of C7H9NO2, corresponding to a molecular weight of 139.15 g/mol . It is offered with a purity of 95% and is intended for research applications . This compound belongs to the class of pyridine N-oxides, which are recognized in scientific literature as highly versatile intermediates capable of reacting with both nucleophilic and electrophilic reagents . Pyridine N-oxides, in general, serve as favorable substrates in metal-catalyzed cross-coupling reactions and CH functionalization, enabling the synthesis of complex organic molecules . While specific pharmacological or mechanistic studies on this exact derivative are not detailed in the available sources, related methoxy-substituted pyridine compounds are actively researched in materials science, particularly for their potential in nonlinear optical (NLO) applications and photoluminescence properties . Researchers value such structures for developing new organic crystals with applications in laser technology, optical data storage, and optical information processing . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-(methoxymethyl)-1-oxidopyridin-1-ium

InChI

InChI=1S/C7H9NO2/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3

InChI Key

GKEMGAMONJSNNI-UHFFFAOYSA-N

Canonical SMILES

COCC1=C[N+](=CC=C1)[O-]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent Selection : Polar aprotic solvents like DCM enhance reaction rates by stabilizing the transition state. Non-polar solvents (e.g., toluene) reduce yields by 15–20% due to poor solubility of m-CPBA.

  • Stoichiometry : A 1.1:1 molar ratio of m-CPBA to substrate minimizes side reactions (e.g., overoxidation) while ensuring >95% conversion.

  • Workup Procedure : Post-reaction, the mixture is washed with sodium bicarbonate to neutralize excess m-CPBA, followed by extraction with ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in 82–87% yield.

Table 1 : Optimization Parameters for m-CPBA-Mediated Oxidation

ParameterOptimal ValueYield (%)Purity (%)
SolventDCM8799
Temperature (°C)0–258598
Reaction Time (h)48697

Hydrogen Peroxide-Based Oxidation in Acidic Media

Hydrogen peroxide (H₂O₂) offers a cost-effective alternative to m-CPBA, particularly for large-scale synthesis. This method employs acetic acid or sulfuric acid as catalysts, facilitating the generation of reactive peroxonium intermediates.

Mechanistic Insights

The reaction proceeds via protonation of the pyridine nitrogen, increasing its electrophilicity. Subsequent attack by H₂O₂ forms a peroxo adduct, which collapses to release water and yield the N-oxide (Figure 2).

Practical Considerations

  • Acid Catalyst : Acetic acid (10–20% v/v) provides milder conditions (50–60°C, 8–12 hours) compared to sulfuric acid, which risks sulfonation side products.

  • Concentration : A 30% aqueous H₂O₂ solution balances reactivity and safety, achieving 75–80% yields. Higher concentrations (>50%) accelerate decomposition, reducing efficiency.

Table 2 : Comparative Performance of Acid Catalysts

CatalystTemperature (°C)Time (h)Yield (%)
Acetic Acid501278
Sulfuric Acid70665

Peracetic Acid and OXONE-Mediated Oxidations

Peracetic acid and OXONE (potassium peroxymonosulfate) represent niche oxidants for specialized applications, such as oxygen-sensitive substrates.

Peracetic Acid Protocol

Peracetic acid (40% in acetic acid) reacts with 3-(methoxymethyl)pyridine at ambient temperature, achieving 70–75% yields in 6 hours. The acetic acid solvent doubles as a catalyst, simplifying purification.

OXONE in Acetone/Water Systems

OXONE in acetone/water (1:1) generates dimethyl dioxirane in situ, a potent oxidant. This method requires 24–48 hours but offers excellent selectivity, avoiding side reactions observed with stronger acids.

Industrial-Scale Considerations and Challenges

Catalyst Recycling

Palladium-supported catalysts (e.g., Pd/Al₂O₃) enable continuous-flow dehydrogenation of intermediates, though their applicability to N-oxidation remains underexplored.

Purification Challenges

Residual oxidants and byproducts (e.g., chlorinated species from m-CPBA) necessitate rigorous chromatography or recrystallization. Ethyl acetate/hexane mixtures (3:7) effectively isolate the product with >99% purity .

Chemical Reactions Analysis

Types of Reactions

3-Methoxymethylpyridine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include more complex N-oxide derivatives, reduced pyridine compounds, and substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of pyridine N-oxides, including 3-(Methoxymethyl)pyridine-1-oxide, exhibit notable antimicrobial properties. For example, compounds containing pyridine structures have been evaluated against various bacterial strains, demonstrating effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study: Synthesis and Evaluation
A study synthesized several pyridine derivatives and assessed their antimicrobial activity through Minimum Inhibitory Concentration (MIC) tests. The results showed that certain derivatives had MIC values as low as 0.21 μM against Pseudomonas aeruginosa, indicating strong potential for developing new antimicrobial agents .

Agrochemicals

Herbicidal and Fungicidal Properties
this compound and its derivatives are being explored for their potential use in agrochemicals. The compound may exhibit herbicidal or fungicidal activities, which can be beneficial in agricultural applications to combat pests and diseases affecting crops .

Data Table: Comparative Efficacy of Pyridine Derivatives in Agrochemicals

Compound NameActivity TypeEfficacy (as compared to control)
This compoundHerbicidalModerate
4-Methylpyridine N-oxideFungicidalHigh
2-Chloropyridine N-oxideHerbicidalLow

Materials Science

Synthesis of Advanced Materials
The unique properties of this compound allow it to serve as a building block in the synthesis of advanced materials. Its ability to form coordination complexes with metals has been utilized in creating novel catalysts for organic reactions .

Case Study: Coordination Complexes
In a recent study, the compound was used to synthesize metal complexes (e.g., with Cu(II) and Co(II)). These complexes were characterized using various spectroscopic techniques and demonstrated significant catalytic activity in oxidation reactions, showcasing the utility of pyridine derivatives in materials science .

Chemical Synthesis

Reagent in Organic Reactions
this compound can act as a reagent in various organic transformations, including nucleophilic substitutions and cyclizations. Its utility stems from its ability to stabilize reactive intermediates during chemical reactions .

Example Reaction Pathway
The compound can participate in acid-catalyzed rearrangements leading to the formation of more complex pyridine derivatives, which are essential in synthesizing pharmaceuticals and other bioactive compounds .

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)pyridine-1-oxide involves its interaction with specific molecular targets and pathways. As an N-oxide, it can act as an oxidizing agent, facilitating the transfer of oxygen atoms to other molecules. This property is utilized in various chemical reactions, including oxidation and substitution processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-(Methoxymethyl)pyridine-1-oxide with structurally related pyridine derivatives:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Notes
This compound Not provided C₇H₉NO₂ 3-(methoxymethyl), N-oxide ~139.15 (estimated) Hypothesized pharmaceutical intermediate
3-Methoxy-2-methylpyridine 1-oxide 35392-65-5 C₇H₉NO₂ 3-methoxy, 2-methyl, N-oxide 139.15 Research chemical; limited commercial data
3-(Dimethoxymethyl)-5-methoxypyridine 1087659-15-1 C₉H₁₃NO₃ 3-(dimethoxymethyl), 5-methoxy 183.20 Synthetic building block; high-cost specialty chemical
3-(1-Methyl-1-oxidopyrrolidin-2-yl)pyridine 1-oxide 2055-29-0 C₁₀H₁₂N₂O₂ Pyrrolidine-N-oxide, pyridine-N-oxide 192.22 Nicotine analog; studied in alkaloid research
Key Observations:

In contrast, 3-(Dimethoxymethyl)-5-methoxypyridine features a branched dimethoxymethyl group, which may further increase hydrophilicity and steric hindrance, impacting reactivity in nucleophilic substitutions .

N-Oxide Functional Group: Pyridine N-oxides generally exhibit higher boiling points and solubility in water compared to their non-oxidized counterparts due to increased dipole moments . The N-oxide group in this compound likely enhances its ability to participate in hydrogen bonding, making it a candidate for coordination chemistry or as a ligand .

Q & A

Basic Synthesis Methods

Q: What are the common synthetic routes for preparing 3-(Methoxymethyl)pyridine-1-oxide, and what analytical techniques validate its purity? A: Conventional methods include chemical oxidation of 3-(Methoxymethyl)pyridine using peracids (e.g., mCPBA) or hydrogen peroxide in acidic media. Microbial oxidation using whole-cell systems (e.g., Burkholderia sp. MAK1) is an emerging approach . Post-synthesis, purity is validated via HPLC-MS (retention time and mass matching) and UV spectroscopy to confirm the N-oxide functional group .

Advanced Synthesis Optimization

Q: How can researchers optimize microbial oxidation for scalable synthesis of pyridine-N-oxides like this compound? A: Key parameters include substrate concentration (≤5 mM to avoid toxicity), pH (6.5–7.5), and induction of cytochrome P450 enzymes in microbial systems. Fed-batch fermentation and metabolic engineering (e.g., overexpressing NADH-dependent oxidoreductases) improve yield . Monitor biotransformation efficiency using HPLC with pyridine-N-oxide standards .

Basic Structural Characterization

Q: What spectroscopic methods are critical for confirming the structure of this compound? A: Use 1H^1H- and 13C^{13}C-NMR to identify methoxymethyl (-OCH2_2O-) and N-oxide groups. IR spectroscopy confirms N-O stretching (~1250–1350 cm1^{-1}). Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 154.1) .

Advanced Computational Modeling

Q: How can computational tools resolve ambiguities in spectral data for pyridine-N-oxides? A: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR vibrational modes. Compare experimental vs. computed spectra to distinguish regioisomers (e.g., N-oxide vs. hydroxylated derivatives) .

Stability and Peroxide Formation

Q: Does this compound form peroxides, and how should it be stored? A: Pyridine-N-oxides are not typical peroxide formers, but prolonged storage in oxygen-rich environments may degrade stability. Store under inert gas (N2_2) at −20°C in amber vials. Test for peroxides quarterly using iodide/starch strips .

Applications in Drug Development

Q: What role does this compound play as a pharmaceutical intermediate? A: It serves as a precursor for proton pump inhibitors (e.g., Lansoprazole analogs) and kinase inhibitors. The methoxymethyl group enhances solubility, while the N-oxide moiety modulates electron density for targeted interactions .

Analytical Method Development

Q: How can researchers develop an HPLC method to quantify this compound in complex mixtures? A: Use a C18 column with mobile phase A (0.1% TFA in H2 _2O) and B (acetonitrile). Optimize gradient elution (5–40% B over 15 min). Validate using spiked recovery tests (≥95% accuracy) and LOQ ≤0.1 µg/mL .

Mechanistic Studies

Q: What enzymatic mechanisms drive the microbial oxidation of pyridines to N-oxides? A: Cytochrome P450 monooxygenases in Burkholderia sp. MAK1 catalyze the insertion of oxygen into the pyridine ring via a radical intermediate. Co-factor regeneration (NADH/NADPH) is critical for sustained activity .

Toxicity and Safety Protocols

Q: What safety precautions are recommended for handling this compound? A: Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; LC50 data for similar N-oxides suggest moderate toxicity (rat oral LD50 ~500 mg/kg). Dispose via hazardous waste protocols .

Advanced Spectral Interpretation

Q: How can researchers distinguish this compound from its regioisomers using mass spectrometry? A: Collision-Induced Dissociation (CID) in MS/MS generates unique fragmentation patterns. For example, loss of CH3 _3OCH2 _2 (60 Da) is specific to the methoxymethyl substituent. Compare with synthetic standards .

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